molecular formula C10H9BrFNO B7469461 5-bromo-2-fluoro-N-prop-2-enylbenzamide

5-bromo-2-fluoro-N-prop-2-enylbenzamide

Cat. No. B7469461
M. Wt: 258.09 g/mol
InChI Key: CZRVDYMXUZWINY-UHFFFAOYSA-N
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Description

5-bromo-2-fluoro-N-prop-2-enylbenzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-prop-2-enylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-fluoro-N-prop-2-enylbenzamide exhibits cytotoxic effects on cancer cells, fungi, and bacteria. It has been reported to induce apoptosis, which is a programmed cell death, in cancer cells. Moreover, it has been shown to inhibit the growth of fungi and bacteria by interfering with their metabolic pathways.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-2-fluoro-N-prop-2-enylbenzamide is its ease of synthesis, which makes it readily available for laboratory experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-bromo-2-fluoro-N-prop-2-enylbenzamide. One direction is the development of new derivatives with improved properties such as solubility and bioavailability. Another direction is the study of its potential applications in other fields such as materials science and environmental science. Moreover, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
In conclusion, 5-bromo-2-fluoro-N-prop-2-enylbenzamide is a synthetic compound that has potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. Its ease of synthesis and cytotoxic effects on cancer cells, fungi, and bacteria make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 5-bromo-2-fluoro-N-prop-2-enylbenzamide involves the reaction between 2-fluoro-5-bromobenzoyl chloride and propargylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification using column chromatography.

Scientific Research Applications

5-bromo-2-fluoro-N-prop-2-enylbenzamide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Moreover, it has been studied for its potential use as a building block in organic synthesis.

properties

IUPAC Name

5-bromo-2-fluoro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRVDYMXUZWINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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